Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt

説明

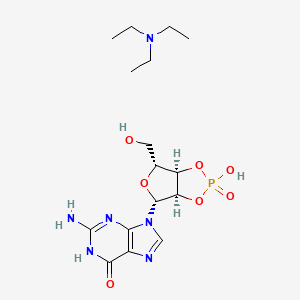

Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is a cyclic nucleotide derivative of guanosine. It is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and properties. The compound is often used in research related to nucleic acid chemistry and cellular signaling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt typically involves the cyclization of guanosine monophosphate. The reaction conditions often require the presence of a strong base to facilitate the cyclization process. The triethylamine salt form is achieved by neutralizing the cyclic monophosphate with triethylamine.

Industrial Production Methods

Industrial production of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through crystallization or chromatography techniques to remove any impurities.

化学反応の分析

Types of Reactions

Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the cyclic structure.

Substitution: Substitution reactions can occur at the phosphate or guanine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a variety of substituted cyclic nucleotides.

科学的研究の応用

Cell Signaling and Immunology

Role as a Second Messenger:

Guanosine 2',3'-Cyclic Monophosphate acts as a second messenger in various signaling pathways. It is involved in the activation of protein kinases and phosphodiesterases, which are crucial for cellular responses to external stimuli. The compound has been shown to modulate immune responses by influencing macrophage polarization and enhancing the activity of immune cells like dendritic cells .

STING Pathway Activation:

Recent studies have highlighted its role as an agonist for the Stimulator of Interferon Genes (STING) pathway, which is vital for antiviral immunity. The triethylamine salt form enhances solubility and bioavailability, making it a useful tool in studying STING-mediated signaling pathways .

Therapeutic Applications

Anticancer Research:

Guanosine 2',3'-Cyclic Monophosphate has been investigated for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, its interaction with ruthenium complexes has demonstrated promising anticancer activity against various breast cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .

Vaccine Development:

The compound is also being explored in vaccine formulations due to its ability to enhance immune responses. By acting as an adjuvant, it can improve the efficacy of vaccines by promoting a stronger and more sustained immune response .

Molecular Biology and Biochemistry

Nucleotide Synthesis:

In molecular biology, Guanosine 2',3'-Cyclic Monophosphate is utilized in the synthesis of RNA molecules, particularly in the production of capped mRNA. This application is crucial for improving transcription efficiency and stability of mRNA used in various biotechnological applications .

Probing Nucleic Acid Structures:

The compound serves as a versatile probe for studying nucleic acid structures and interactions. Its incorporation into oligonucleotides allows researchers to investigate secondary structures and binding interactions through techniques like NMR spectroscopy .

Research Methodologies

Analytical Techniques:

The use of Guanosine 2',3'-Cyclic Monophosphate in analytical chemistry includes hydrophilic interaction liquid chromatography for separating nucleotides and other biomolecules. This technique leverages the compound's unique properties to facilitate the analysis of complex mixtures .

Case Studies

作用機序

The mechanism of action of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt involves its interaction with specific molecular targets within cells. It acts as a second messenger in signal transduction pathways, influencing various cellular processes. The compound can activate or inhibit enzymes, modulate ion channels, and affect gene expression by interacting with specific proteins and nucleic acids.

類似化合物との比較

Similar Compounds

Guanosine 3’,5’-Cyclic Monophosphate: Another cyclic nucleotide with similar signaling functions but different structural properties.

Adenosine 2’,3’-Cyclic Monophosphate: A structurally similar compound with distinct biological activities.

Cytidine 2’,3’-Cyclic Monophosphate: Another cyclic nucleotide used in similar research applications.

Uniqueness

Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is unique due to its specific cyclic structure and the presence of the triethylamine salt, which enhances its solubility and stability. This makes it particularly useful in various biochemical and pharmacological studies.

生物活性

Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt (also referred to as 2',3'-cGMP triethylamine) is a cyclic nucleotide that plays a significant role in various biological processes. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNOP

- Molecular Weight : 446.395 g/mol

- CAS Number : 73647-09-3

Guanosine 2',3'-cyclic monophosphate (cGMP) is known to act as a second messenger in various signaling pathways. Its biological activity primarily involves:

- Regulation of Ion Channels : cGMP is involved in the activation of cyclic nucleotide phosphodiesterases and ion channels, influencing cellular processes such as muscle contraction and neuronal signaling .

- Modulation of Enzyme Activity : It regulates various enzymes, including protein kinases and phosphatases, which are crucial for cellular signaling and metabolism .

- Influence on Gene Expression : cGMP can affect gene transcription by activating specific transcription factors, thereby influencing cell growth and differentiation .

Biological Activities

- Cardiovascular Effects : cGMP plays a pivotal role in vasodilation and blood pressure regulation. It mediates the effects of nitric oxide (NO), leading to smooth muscle relaxation .

- Neurotransmission : In the nervous system, cGMP is involved in neurotransmitter release and neuronal plasticity, impacting learning and memory processes .

- Cell Proliferation and Apoptosis : Research indicates that cGMP can influence cell cycle progression and apoptosis, suggesting potential applications in cancer therapy .

Table 1: Summary of Key Studies on this compound

Therapeutic Applications

The biological activities of this compound have led to its exploration in various therapeutic contexts:

- Cardiovascular Diseases : Due to its vasodilatory effects, it is being studied for potential use in treating conditions like hypertension and heart failure.

- Neurological Disorders : Its role in neurotransmission makes it a candidate for therapies aimed at cognitive enhancement or neuroprotection.

- Cancer Treatment : The ability to modulate apoptosis pathways positions cGMP as a potential adjunct in cancer therapies.

特性

IUPAC Name |

9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJQZRFQUIJXDC-GWTDSMLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747871 | |

| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73647-09-3 | |

| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。